2-[3-[2-(1-Methylbenzimidazol-2-yl)piperidine-1-carbonyl]phenoxy]acetamide
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Overview
Description
2-[3-[2-(1-Methylbenzimidazol-2-yl)piperidine-1-carbonyl]phenoxy]acetamide is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and an acetamide group. This compound is of interest due to its potential pharmacological activities and its structural uniqueness, which combines multiple functional groups that can interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[2-(1-Methylbenzimidazol-2-yl)piperidine-1-carbonyl]phenoxy]acetamide typically involves multiple steps:
Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with formic acid or other aldehydes.
Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The benzimidazole and piperidine moieties are then coupled using carbonylation reactions to form the intermediate compound.
Final Assembly: The intermediate is reacted with phenoxyacetic acid derivatives under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[3-[2-(1-Methylbenzimidazol-2-yl)piperidine-1-carbonyl]phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the benzimidazole moiety, potentially altering its biological activity.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide and phenoxy groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: Ammonia or primary amines for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives with altered electronic properties, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[3-[2-(1-Methylbenzimidazol-2-yl)piperidine-1-carbonyl]phenoxy]acetamide involves its interaction with biological targets such as enzymes or receptors. The benzimidazole moiety can bind to specific sites on proteins, altering their function. The piperidine ring may enhance the compound’s ability to cross cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: These compounds share the benzimidazole core and are known for their diverse pharmacological activities.
Piperidine Derivatives: These compounds include various pharmaceuticals and are known for their biological activity.
Uniqueness
2-[3-[2-(1-Methylbenzimidazol-2-yl)piperidine-1-carbonyl]phenoxy]acetamide is unique due to its combination of a benzimidazole moiety, a piperidine ring, and an acetamide group. This structural complexity allows for multiple modes of interaction with biological targets, potentially leading to a wide range of pharmacological activities.
Properties
IUPAC Name |
2-[3-[2-(1-methylbenzimidazol-2-yl)piperidine-1-carbonyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-25-18-10-3-2-9-17(18)24-21(25)19-11-4-5-12-26(19)22(28)15-7-6-8-16(13-15)29-14-20(23)27/h2-3,6-10,13,19H,4-5,11-12,14H2,1H3,(H2,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLLMYDPLDJJKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CCCCN3C(=O)C4=CC(=CC=C4)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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